molecular formula C14H21NO3S B7595771 N-(4-ethylsulfonylphenyl)oxepan-4-amine

N-(4-ethylsulfonylphenyl)oxepan-4-amine

Cat. No. B7595771
M. Wt: 283.39 g/mol
InChI Key: MTQHVNMEFZICNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethylsulfonylphenyl)oxepan-4-amine is a chemical compound that belongs to the class of oxepane amines. It has been found to have potential applications in various scientific research fields due to its unique biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of N-(4-ethylsulfonylphenyl)oxepan-4-amine is not yet fully understood. However, it has been found to interact with specific proteins and enzymes in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
N-(4-ethylsulfonylphenyl)oxepan-4-amine has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes such as histone deacetylases and proteases. It has also been found to modulate the activity of specific proteins such as transcription factors and ion channels. These effects may have potential therapeutic applications in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-ethylsulfonylphenyl)oxepan-4-amine in lab experiments is its specificity towards certain proteins and enzymes. This specificity allows for more targeted and precise studies of protein-protein interactions and enzyme activity. However, one of the limitations of using this compound is its relatively high cost and limited availability.

Future Directions

There are several future directions for the study of N-(4-ethylsulfonylphenyl)oxepan-4-amine. One potential direction is the further development of this compound as a potential drug candidate for the treatment of various diseases. Another direction is the use of this compound as a tool in chemical biology research to study specific protein-protein interactions and enzyme activity. Additionally, further studies may be conducted to better understand the mechanism of action and physiological effects of this compound.

Synthesis Methods

The synthesis of N-(4-ethylsulfonylphenyl)oxepan-4-amine involves a multi-step process. The first step involves the reaction of 4-ethylsulfonylphenyl acetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with oxepane in the presence of a base such as sodium hydride to form the desired product, N-(4-ethylsulfonylphenyl)oxepan-4-amine.

Scientific Research Applications

N-(4-ethylsulfonylphenyl)oxepan-4-amine has been found to have potential applications in various scientific research fields. It has been studied for its potential use in the development of new drugs for the treatment of various diseases such as cancer, inflammation, and neurological disorders. It has also been studied for its potential use as a tool in chemical biology research to study protein-protein interactions and enzyme activity.

properties

IUPAC Name

N-(4-ethylsulfonylphenyl)oxepan-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3S/c1-2-19(16,17)14-7-5-13(6-8-14)15-12-4-3-10-18-11-9-12/h5-8,12,15H,2-4,9-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTQHVNMEFZICNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)NC2CCCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethylsulfonylphenyl)oxepan-4-amine

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